ELR510444, chemically known as ELR510444, is a novel small molecule that has garnered significant interest in scientific research, particularly in the field of oncology. [, , , ] It is classified as a sulfonanilide and exhibits potent antitumor activity. [] ELR510444's research significance stems from its dual mechanism of action, targeting both Hypoxia-inducible factor 1-alpha (HIF1A) signaling and microtubule dynamics. [] This unique dual-targeting property makes it a promising candidate for further investigation as a potential therapeutic agent in cancer treatment.
While the provided literature mentions ELR510444 as a novel sulfonanilide, a detailed description of its specific synthesis method and technical parameters is not explicitly provided. [, , , ] Further investigation into chemical synthesis literature or patents related to ELR510444 would be necessary to obtain a detailed synthesis analysis.
The provided literature focuses primarily on the biological activity and mechanism of action of ELR510444 rather than providing a detailed analysis of specific chemical reactions it undergoes. [, , , ] Therefore, a dedicated analysis of chemical reactions involving ELR510444 is beyond the scope of the information provided.
ELR510444 effectively inhibits HIF1A signaling, a critical pathway often dysregulated in cancer cells and implicated in tumor growth and angiogenesis. [, ] While the exact mechanism of HIF1A inhibition by ELR510444 is not fully elucidated in the provided literature, it has been shown to effectively reduce HIF-1α and HIF-2α levels in renal cell carcinoma models. []
ELR510444 acts as a potent microtubule disruptor, interfering with the assembly and dynamics of microtubules, essential components of the cytoskeleton. [, ] It binds to the colchicine-binding site of tubulin, preventing microtubule polymerization and leading to their depolymerization. [, ] This disruption of microtubule dynamics induces mitotic arrest and subsequently leads to apoptosis in cancer cells. []
Detailed information regarding specific physical and chemical properties like solubility, melting point, and spectral data of ELR510444 is not provided in the analyzed research articles. [, , , ] Further investigation into chemical databases or the primary literature on its synthesis would be required for a thorough analysis of its physical and chemical properties.
Renal Cell Carcinoma (RCC): ELR510444 has shown significant antitumor activity in preclinical models of RCC. It inhibits cell viability, induces apoptosis, and reduces tumor burden in RCC xenograft models. [] Its dual mechanism of action, targeting both HIF activity and microtubules, makes it a promising candidate for further investigation in RCC treatment.
Multiple Myeloma: Research suggests ELR510444 as a potential therapeutic agent for multiple myeloma due to its inhibitory effects on myeloma cell lines and primary myeloma cell survival. [] Its ability to inhibit HIF1A signaling, a pathway found to be upregulated in a significant portion of myeloma patient samples, makes it particularly relevant for this malignancy. []
Broad Spectrum Anticancer Activity: The microtubule-disrupting properties of ELR510444, along with its ability to overcome common mechanisms of drug resistance like P-glycoprotein efflux, suggest potential for broad-spectrum anticancer activity. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: